

# The Original Isolation of Streptothricin from Streptomyces lavendulae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Streptothricin	
Cat. No.:	B1209867	Get Quote

## **Abstract**

This technical guide provides an in-depth analysis of the original isolation of **streptothricin** from the soil actinomycete, Streptomyces lavendulae, as first described by Waksman and Woodruff in 1942. At the time of its discovery, **streptothricin** was a subject of significant interest due to its potent bactericidal and bacteriostatic activity against a broad spectrum of Gram-negative bacteria, a notable advantage over penicillin.[1] This document collates and presents the core methodologies for the fermentation, isolation, purification, and biological activity assessment of **streptothricin** based on the foundational publications. Quantitative data from these early studies are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and methodologies of early antibiotic discovery.

# Introduction

In the early 1940s, the groundbreaking success of penicillin spurred a systematic search for new antimicrobial agents from microbial sources.[1][2] This effort, led by Selman Waksman and his colleagues at Rutgers University, involved screening soil-dwelling microorganisms for their ability to inhibit the growth of pathogenic bacteria.[2] In 1942, Waksman and H. Boyd Woodruff reported the discovery of **streptothricin**, a novel antibiotic isolated from a strain of Streptomyces lavendulae.[1][2][3][4] This discovery was a significant milestone, as **streptothricin** was one of the first antibiotics to demonstrate broad-spectrum activity, particularly against Gram-negative bacteria.[1][2]



It is now understood that the substance originally identified as **streptothricin** is, in fact, a complex of closely related compounds, primarily **streptothricin**s F and D, often referred to collectively as nourseothricin. This guide focuses on the original methods used to isolate this antibiotic complex, providing a detailed look into the techniques that laid the groundwork for future antibiotic research.

# Fermentation and Production of Streptothricin

The production of **streptothricin** was achieved through the cultivation of Streptomyces lavendulae in a liquid medium. The composition of the medium was a critical factor in achieving high yields of the antibiotic.

# **Culture Medium Composition**

The optimal medium for **streptothricin** production consisted of organic sources of carbon and nitrogen, supplemented with mineral salts. While the precise initial formulation from the 1942 paper is not detailed in the available abstracts, a 1943 publication by Waksman provides insight into the preferred nutrient sources.

Component Category	Preferred Source(s)	Notes
Carbon Source	Glucose, Starch	
Nitrogen Source	Tryptone, Glycine, Glutamic Acid	Tryptone appeared to yield the highest activity.
Mineral Salts	Limited concentrations of inorganic salts	
Solvent	Tap Water	

Table 1: Composition of the Production Medium for **Streptothricin**.

## **Fermentation Protocol**

Medium Preparation: The culture medium was prepared with the components listed in Table
 1 and distributed in shallow layers in flasks to ensure adequate aeration.



- Sterilization: The flasks containing the medium were sterilized using standard autoclaving procedures.
- Inoculation: The sterilized medium was inoculated with a culture of Streptomyces lavendulae.
- Incubation: The inoculated flasks were incubated at 28°C for a period of 7 to 12 days. The
  antibiotic substance is secreted by the bacterium into the culture broth during this time.
   Shaken cultures were found to produce significantly higher activity in a shorter time frame
  compared to stationary cultures.

# **Isolation and Purification of Streptothricin**

The original isolation and purification of **streptothricin** from the culture broth was a multi-step process involving adsorption, elution, and precipitation.

# **Initial Isolation from Culture Broth**

- Mycelium Removal: The first step after fermentation was the removal of the Streptomyces lavendulae mycelium from the culture broth, typically by filtration.
- Adsorption to Activated Charcoal: The active streptothricin compound in the clarified culture filtrate was adsorbed onto activated charcoal (Norit-A). This step effectively concentrated the antibiotic from the dilute broth.
- Elution: The **streptothricin** was then eluted from the charcoal using acidified alcohol.
- Neutralization and Concentration: The acidic alcoholic extract was neutralized with a sodium hydroxide solution.

## **Further Purification**

Later refinements to the purification process were developed to obtain a more purified and crystalline form of **streptothricin**.

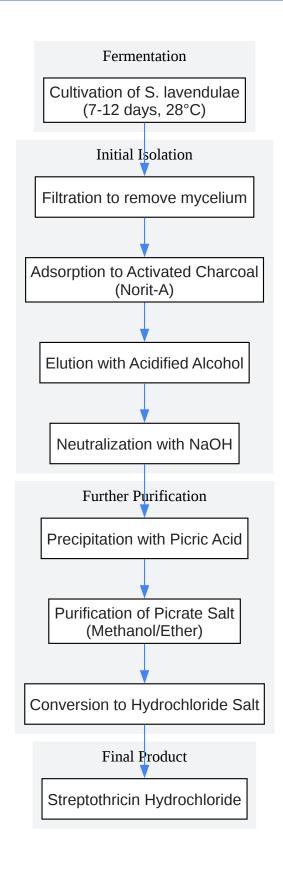
 Precipitation with Picric Acid: A significant advancement in purification involved the use of picric acid. The addition of picric acid to an aqueous solution of **streptothricin** resulted in the formation of a yellow, gummy precipitate of **streptothricin** picrate.



- Purification of the Picrate Salt: The crude picrate precipitate could be further purified by dissolving it in methanol and then re-precipitating it as a yellow powder by adding ether.
- Conversion to Hydrochloride Salt: The purified streptothricin picrate was converted to the
  more soluble hydrochloride salt. This was achieved by dissolving the picrate in methanol,
  acidifying the solution with hydrochloric acid, and then precipitating the streptothricin
  hydrochloride by adding a large volume of ether.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the original isolation and purification of **Streptothricin**.



# **Quantitative Data and Biological Activity**

The potency of **streptothricin** preparations was determined using a biological assay. The activity was expressed in dilution units, often referred to as "E. coli units."

# **Bioassay for Streptothricin Activity**

- Test Organisms: The primary test organisms used to determine the activity of streptothricin were Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium).
- Dilution Method: A serial dilution of the **streptothricin**-containing solution was prepared.
- Inhibition Measurement: The highest dilution of the sample that completely inhibited the growth of the test organism was determined. This dilution factor was reported as the activity in units.
- Unit Definition: An "E. coli unit" was defined as the amount of streptothricin in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli under defined conditions.
   The ratio of activity against E. coli to B. subtilis was consistently found to be approximately 1:5 to 1:10, indicating greater potency against the Gram-positive organism in this assay.

## **Antibacterial Spectrum**

**Streptothricin** demonstrated a broad spectrum of activity, which was a key feature highlighted in its initial discovery.

Bacterial Type	Representative Species	Activity
Gram-negative	Escherichia coli	Active
Brucella abortus	Active	
Salmonella paratyphi B	Active	_
Gram-positive	Bacillus subtilis	Highly Active
Micrococcus lysodeikticus	Active	
Mycobacteria	Mycobacterium tuberculosis	Active



Table 2: Antibacterial Spectrum of Early **Streptothricin** Preparations.

## Conclusion

The original isolation of **streptothricin** by Waksman and Woodruff was a pivotal moment in the history of antibiotics, demonstrating the potential of soil actinomycetes as a source of novel therapeutics with broad-spectrum activity. The methodologies they developed for fermentation, isolation using charcoal adsorption, and subsequent purification laid a foundation for the discovery and development of numerous other antibiotics. While **streptothricin** itself did not ultimately see widespread clinical use due to issues of delayed toxicity, the principles and techniques employed in its discovery were instrumental in the "Golden Age" of antibiotic research. This guide provides a detailed overview of these seminal techniques, offering valuable insights for today's researchers in natural product discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome [ouci.dntb.gov.ua]
- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin
   F Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- To cite this document: BenchChem. [The Original Isolation of Streptothricin from Streptomyces lavendulae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209867#original-isolation-of-streptothricin-fromstreptomyces-lavendulae]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com